![molecular formula C10H17N3OS B2906028 1-Methyl-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine CAS No. 2175884-32-7](/img/structure/B2906028.png)
1-Methyl-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine
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Overview
Description
1-Methyl-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine, also known as MTDP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MTDP belongs to the class of piperidine derivatives and has been studied for its ability to modulate the activity of certain receptors in the brain.
Scientific Research Applications
Heterocyclic Building Blocks
The compound is used as a heterocyclic building block in the synthesis of various chemical compounds . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities.
Antioxidant Activity
Thiazole derivatives, which include “1-Methyl-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine”, have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals.
Analgesic Activity
Thiazole derivatives have also been found to have analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain medications.
Anti-Inflammatory Activity
These compounds have shown anti-inflammatory effects . Inflammation is a biological response to harmful stimuli, and anti-inflammatory compounds can help to reduce this response.
Antimicrobial Activity
Thiazole derivatives have been found to have antimicrobial properties . This means they can kill or inhibit the growth of microorganisms, making them useful in the treatment of infections.
Antifungal Activity
These compounds have also demonstrated antifungal activity . Antifungal agents are used to treat fungal infections, which can occur in various parts of the body.
Antiviral Activity
Thiazole derivatives have shown antiviral properties . Antiviral drugs are a class of medication used specifically for treating viral infections.
Antitumor or Cytotoxic Activity
Lastly, thiazole derivatives have been found to have antitumor or cytotoxic activities . This means they can kill cancer cells, making them potential candidates for the development of new cancer treatments.
Mechanism of Action
Target of Action
It is known that similar compounds have shown promising anticonvulsant activity .
Mode of Action
It is known that similar compounds have shown significant anticonvulsant activity by protection against tonic hind limb extensor phase in maximal electroshock model (mes) and against pentylenetetrazole-induced generalized convulsions in pentylenetetrazole model (ptz) .
Biochemical Pathways
Similar compounds have been involved in the formation of cycloadducts through a process involving 1,3-addition of nitrilimines .
Result of Action
The synthesized compounds similar to 1-Methyl-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine have shown promising anticonvulsant activity by protection against tonic hind limb extensor phase in maximal electroshock model (MES) and against pentylenetetrazole-induced generalized convulsions in pentylenetetrazole model (PTZ) .
properties
IUPAC Name |
2-methyl-5-[(1-methylpiperidin-2-yl)methoxy]-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3OS/c1-8-11-12-10(15-8)14-7-9-5-3-4-6-13(9)2/h9H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCIPMYKHZAMDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)OCC2CCCCN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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